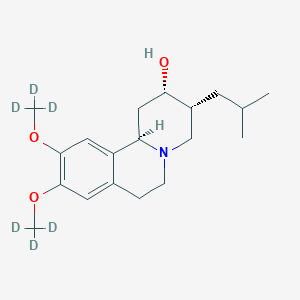

(+)-beta-Dihydrotetrabenazine-D6

Description

Contextualization within Vesicular Monoamine Transporter 2 (VMAT2) Research and Monoaminergic Systems

VMAT2 is a critical protein responsible for the transport of monoamine neurotransmitters—such as dopamine (B1211576), serotonin (B10506), norepinephrine, and histamine—from the cytoplasm into synaptic vesicles within neurons. researchgate.net This process is essential for the storage and subsequent release of these neurotransmitters into the synapse, thereby playing a pivotal role in neurotransmission. researchgate.net Given its central function, VMAT2 is a significant therapeutic target for a range of neurological conditions, including hyperkinetic movement disorders like the chorea associated with Huntington's disease and tardive dyskinesia. researchgate.netgoogle.com

Research into VMAT2 function and its role in disease often relies on the use of specific inhibitors. Dihydrotetrabenazine (B1670615) (DHTBZ), the active metabolite of tetrabenazine (B1681281), is a potent and selective inhibitor of VMAT2. fda.gov By blocking VMAT2, DHTBZ depletes the vesicular stores of monoamines, leading to a reduction in their release and a dampening of excessive signaling, which is characteristic of certain movement disorders. google.com The study of DHTBZ and its analogues, therefore, provides valuable insights into the workings of monoaminergic systems and the development of novel therapeutic strategies.

Rationale for Deuterium (B1214612) Incorporation in Related Chemical Entities

The strategic replacement of hydrogen atoms with their heavier isotope, deuterium, in drug molecules is a technique known as deuteration. fda.gov This modification can have a profound impact on the pharmacokinetic properties of a compound without altering its fundamental pharmacological activity. fda.govresearchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. pharmacompass.com This "kinetic isotope effect" is particularly relevant for compounds that are metabolized by cytochrome P450 (CYP) enzymes, a major pathway for drug breakdown in the liver. nih.gov

In the case of dihydrotetrabenazine, the primary route of metabolism involves O-demethylation by the enzyme CYP2D6. researchgate.net By replacing the hydrogen atoms on the methoxy (B1213986) groups of dihydrotetrabenazine with deuterium to create (+)-beta-Dihydrotetrabenazine-D6, the rate of this metabolic process is significantly slowed. researchgate.net This leads to a longer half-life of the active metabolite in the body, which can translate to more stable plasma concentrations and potentially a reduced dosing frequency. neurology.orgresearchgate.net This improved metabolic stability is the primary rationale for the development of deuterated drugs like deutetrabenazine, the deuterated form of tetrabenazine. fda.gov

Overview of this compound as a Research Compound and Analytical Standard

This compound, also known by its IUPAC name (2S,3R,11bR)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol, is a high-purity, stable isotope-labeled compound that serves two primary functions in the scientific community. nih.gov

Firstly, it is an invaluable research compound for in vitro and in vivo studies aimed at understanding the pharmacokinetics and pharmacodynamics of deuterated VMAT2 inhibitors. researchgate.net Research has shown that while deuteration significantly alters the metabolism, the binding affinity of the deuterated metabolites for VMAT2 remains similar to their non-deuterated counterparts. fda.gov Specifically, studies have indicated that the deuterated and non-deuterated forms of the α- and β-dihydrotetrabenazine metabolites are high-affinity antagonists of VMAT2. fda.gov

Secondly, this compound is widely used as an analytical standard . nih.gov In quantitative bioanalysis, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are crucial for achieving accurate and precise measurements of drug concentrations in biological matrices like plasma and serum. By using this compound as an internal standard, researchers can accurately quantify the levels of the non-deuterated beta-dihydrotetrabenazine metabolite, which is essential for pharmacokinetic studies and therapeutic drug monitoring. nih.gov

| Property | Value |

| IUPAC Name | (2S,3R,11bR)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |

| Synonyms | β-Di Hydro Deutetrabenazine; (+)-β-DHTBZ |

| CAS Number | 1583277-32-0 |

| Molecular Formula | C₁₉H₂₃D₆NO₃ |

| Molecular Weight | 325.48 g/mol |

| Primary Application | Research Compound, Analytical Standard |

Detailed Research Findings

Recent research has focused on elucidating the specific pharmacokinetic profiles of the individual deuterated isomers of dihydrotetrabenazine. A key study characterized the pharmacokinetics of the four deuterated metabolites of deutetrabenazine: [+]-α-deuHTBZ, [+]-β-deuHTBZ, [-]-α-deuHTBZ, and [-]-β-deuHTBZ.

This highlights the importance of studying the individual isomers, as their relative abundance and VMAT2 inhibitory potency can differ significantly. The mean half-life of [+]-β-deuHTBZ was determined to be approximately 7.7 hours .

Another study comparing the pharmacokinetics of deutetrabenazine and tetrabenazine confirmed that deuteration leads to longer half-lives for both the α- and β-dihydrotetrabenazine metabolites. neurology.org The study also noted that the effect of deuteration on the maximum plasma concentration (Cmax) and half-life was slightly different for the α and β isomers. Specifically, the Cmax of deuterated β-HTBZ saw a slight increase of about 36%, with a 49% increase in its half-life compared to its non-deuterated counterpart.

Structure

3D Structure

Properties

CAS No. |

1583277-32-0 |

|---|---|

Molecular Formula |

C19H29NO3 |

Molecular Weight |

325.5 g/mol |

IUPAC Name |

(2S,3R,11bR)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |

InChI |

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17+/m1/s1/i3D3,4D3 |

InChI Key |

WEQLWGNDNRARGE-HAXSNHTFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C2[C@H]3C[C@@H]([C@@H](CN3CCC2=C1)CC(C)C)O)OC([2H])([2H])[2H] |

Canonical SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies

Stereoselective Synthesis of Dihydrotetrabenazine (B1670615) Isomers

Dihydrotetrabenazine (DTBZ) isomers are significant as inhibitors of the vesicular monoamine transporter 2 (VMAT2). nih.govnih.gov The stereoselective synthesis of all eight possible stereoisomers of dihydrotetrabenazine has been described, highlighting the importance of specific configurations for VMAT2 binding affinity. nih.govnih.gov Among these, the (2R,3R,11bR)-dihydrotetrabenazine, also known as (+)-α-dihydrotetrabenazine, demonstrates the highest affinity for VMAT2. nih.gov

The synthesis of specific isomers often starts from the parent compound, tetrabenazine (B1681281) (TBZ). For example, the reduction of (+)-tetrabenazine ((+)-1) with sodium borohydride (B1222165) (NaBH₄) yields a mixture of (2R,3R,11bR)-DHTBZ ((+)-2) and (2S,3R,11bR)-DHTBZ ((+)-3) in a 4:1 ratio. nih.gov Achieving high stereoselectivity for a single isomer can be challenging. Alternative reagents and methods have been explored to control the stereochemical outcome. For instance, the stereoselective reduction of (+)-1 with L-Selectride® at 0°C can produce (+)-3 in a 43% yield. nih.gov

More advanced techniques, such as directed evolution and machine learning, have been applied to engineer enzymes like ketoreductases for the highly diastereoselective synthesis of dihydrotetrabenazine isomers. acs.org By mutating a short-chain dehydrogenase/reductase from Bacillus subtilis, researchers successfully improved the diastereoselectivity for each of the four main isomers, achieving an isolated yield of 40.7% and a diastereoselectivity of 91.3% for the scaled-up preparation of (2S,3S,11bS)-dihydrotetrabenazine. acs.org Another approach involves using (R)-tert-butanesulfinamide as a chiral source to accomplish a highly stereoselective synthesis of (−)-dihydrotetrabenazine. researchgate.net These methods underscore the critical role of the (3R,11bR)-configuration in the affinity of these compounds for VMAT2. nih.govnih.gov

Deuterium (B1214612) Labeling Techniques for Selective Isotopic Enrichment

Deuterium labeling is a key strategy to improve the metabolic stability of pharmaceuticals. In the context of dihydrotetrabenazine, deuterium is incorporated at specific sites prone to metabolic oxidation, primarily by the cytochrome P450 system (specifically CYP2D6). This substitution slows down the rate of metabolism, prolonging the compound's half-life and its therapeutic effect. researchgate.net

Deutetrabenazine, a deuterated form of tetrabenazine, is metabolized into four deuterated dihydrotetrabenazine metabolites. researchgate.net The synthesis of deuterated analogs like (+)-beta-Dihydrotetrabenazine-D6 involves the use of deuterated reagents. For instance, replacing hydrogen atoms with deuterium on the methoxy (B1213986) groups at the 9 and 10 positions results in the D6-labeled compound. simsonpharma.comsimsonpharma.com This can be achieved by using deuterated precursors during the synthesis. The integration of deuterium can involve techniques such as reductive amination using deuterated reagents like sodium borodeuteride (NaBD₄) under controlled conditions to maximize isotopic incorporation and minimize isotopic dilution.

Radiosynthesis of Fluorine-18 Labeled Deuterated Analogues (e.g., D6-[18F]FP-(+)-DTBZ)

The development of radiolabeled analogs, specifically with Fluorine-18, is crucial for positron emission tomography (PET) imaging of VMAT2. The deuterated tracer D6-[18F]FP-(+)-DTBZ (also referred to as 9-O-hexadeutero-3-[18F]fluoropropoxyl-(+)-dihydrotetrabenazine) has been developed as an improved VMAT2 imaging agent. nih.gov

The synthesis involves a one-step nucleophilic fluorination reaction. nih.gov Optimized conditions for this reaction have been identified as heating the precursor at 130 °C for 10 minutes in dimethyl sulfoxide (B87167) (DMSO). nih.gov This process has been refined to simplify purification, moving from traditional high-performance liquid chromatography (HPLC) to solid-phase extraction (SPE). nih.gov The SPE method uses a Sep-Pak® tC18 Plus Light cartridge with a two-step elution process, which effectively removes chemical impurities. nih.gov

To facilitate clinical use, the radiosynthesis of D6-[18F]FP-(+)-DTBZ has been automated. nih.govnih.gov Automated synthesis modules, such as the BIBD-F module, have been successfully employed, utilizing the optimized SPE purification method. nih.govresearchgate.net This automation significantly reduces the preparation time to approximately 35 minutes, making it highly practical for routine clinical production. nih.govnih.govresearchgate.net

Optimization of the automated process has focused on various parameters, including the choice of solvents (such as acetonitrile (B52724), dimethylformamide, and DMSO), reaction temperatures, and reaction times. For the non-deuterated analog [¹⁸F]FP-(+)-DTBZ, optimization of the precursor to base ratio (P/K₂CO₃ = 1:8) and heating at 120°C for 3 minutes in DMSO were found to be optimal for manual synthesis before application to a commercial module. nih.gov Similar principles are applied to the deuterated version to ensure high efficiency and purity. The use of SPE purification is a key trend in the automated synthesis of various radiotracers, valued for its simplicity and speed. frontiersin.org

The automated synthesis of D6-[18F]FP-(+)-DTBZ consistently produces the tracer with high radiochemical purity and yield. Reports indicate a radiochemical purity of over 99%. nih.govnih.govresearchgate.net The radiochemical yield is also robust, typically ranging from 30% to 40%, decay corrected. nih.govresearchgate.net Some studies have reported yields of 35 ± 5% and 38.7 ± 10.5% (decay corrected). nih.govnih.govresearchgate.net

Quality control is performed using HPLC to confirm radiochemical purity and identify any chemical impurities. The automated process using SPE purification has been shown to keep chemical impurities at a very low level (below 50 μg), ensuring the final product is safe and suitable for human use. nih.govresearchgate.net The specific activity of the resulting radiotracer is also high, reported to be exceeding 40 TBq/mmol. nih.gov

Data Tables

Table 1: Radiosynthesis Performance of D6-[18F]FP-(+)-DTBZ

| Parameter | Value | Source(s) |

|---|---|---|

| Synthesis Method | Automated with SPE Purification | nih.govnih.govresearchgate.net |

| Total Synthesis Time | ~35 minutes | nih.govnih.govresearchgate.net |

| Radiochemical Purity | > 99% | nih.govnih.govnih.govresearchgate.net |

| Radiochemical Yield (decay corrected) | 35 ± 5% | nih.govnih.govresearchgate.net |

| 38.7 ± 10.5% | nih.gov | |

| 30 - 40% | nih.govresearchgate.net | |

| Specific Activity | > 40 TBq/mmol | nih.gov |

| Optimized Reaction Conditions | 130 °C for 10 min in DMSO | nih.gov |

Advanced Analytical Characterization and Quantification Methods

Development and Validation of Chromatographic-Mass Spectrometric Assays

Chromatographic-mass spectrometric assays, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are the cornerstone for the quantitative analysis of (+)-β-Dihydrotetrabenazine-D6 and other deuterated metabolites.

LC-MS/MS has been established as a highly sensitive and specific method for the simultaneous quantification of tetrabenazine (B1681281), deutetrabenazine, and their respective metabolites from biological fluids. nih.govnih.gov The development of these assays involves meticulous optimization of both the chromatographic separation and the mass spectrometric detection parameters.

For the analysis of deuterated metabolites like (+)-β-Dihydrotetrabenazine-D6, the chromatographic separation is typically achieved using a C18 reversed-phase column. nih.govnih.gov The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer like ammonium (B1175870) acetate. nih.govnih.gov This setup allows for the efficient separation of the various metabolites from endogenous matrix components.

Mass spectrometric detection is performed using a triple quadrupole mass spectrometer, often equipped with a Turbo Ion Spray or similar electrospray ionization (ESI) source operating in the positive ion mode. nih.gov Quantification is achieved through Multiple Reaction Monitoring (MRM), which enhances selectivity and sensitivity. nih.gov In MRM mode, a specific precursor ion (the protonated molecular ion, [M+H]⁺) of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored by the third quadrupole. For deuterated compounds, the precursor and product ions will have a higher mass-to-charge ratio (m/z) corresponding to the number of deuterium (B1214612) atoms. For example, the product ions monitored for both unlabeled and deuterated dihydrotetrabenazine (B1670615) (HTBZ) often correspond to a neutral loss of C₂H₆O (46 Da) from their respective precursor ions. researchgate.net

Validation of these LC-MS/MS methods is performed in accordance with regulatory guidelines, such as those from the Food and Drug Administration (FDA), ensuring the reliability of the data. nih.govfda.gov Validation parameters include selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity of calibration curves, accuracy, precision, and stability. nih.gov For instance, a validated method for tetrabenazine and its metabolites demonstrated linearity over a concentration range of 0.50-100 ng/mL for α- and β-dihydrotetrabenazine. nih.gov

Table 1: Typical LC-MS/MS Parameters for Dihydrotetrabenazine Metabolite Analysis

| Parameter | Description | Reference |

|---|---|---|

| Instrument | Sciex API 4000 LC-MS/MS system | nih.gov |

| Ion Source | Turbo Ion Spray, positive ion mode | nih.gov |

| HPLC System | Accela HPLC system | nih.gov |

| Column | Gemini-NX C18 (3 µm; 150 mm × 4.6 mm i.d.) | nih.gov |

| Mobile Phase | Gradient of acetonitrile and 100 mM ammonium acetate | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| LLOQ (Metabolites) | 0.500 ng/mL | researchgate.net |

Validated LC-MS/MS methods are extensively applied in both in vitro and preclinical settings to investigate the pharmacokinetic and metabolic profile of deutetrabenazine and its metabolites, including (+)-β-Dihydrotetrabenazine-D6. nih.govfda.gov

In preclinical studies, these methods are used to measure the concentrations of the deuterated active metabolites in plasma samples from animal models. fda.gov This data is critical for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the drug and for establishing a bridge to the non-deuterated parent drug, tetrabenazine. fda.gov For example, studies in healthy human volunteers have used LC-MS/MS to compare the pharmacokinetic profiles of deutetrabenazine and tetrabenazine, demonstrating that deuteration doubles the half-life and exposure of the active metabolites. nih.govresearchgate.net

In vitro studies utilize these analytical methods to assess the metabolic stability of deuterated compounds. fda.gov For instance, d6-β-dihydrotetrabenazine was incubated with liver microsomes from various species (human, rat, dog, monkey, and mouse) to evaluate the impact of deuteration on its metabolism. fda.gov The results showed that deuteration markedly increased the stability of β-dihydrotetrabenazine in the presence of human liver microsomes. fda.gov Similar studies using human hepatic S9 fractions also confirmed the increased stability of the deuterated metabolites. fda.gov

Table 2: In Vitro Stability of d6-β-dihydrotetrabenazine

| Biological Matrix | Finding | Reference |

|---|---|---|

| Human Liver Microsomes | Stability of β-dihydrotetrabenazine was markedly increased by deuteration (139% increase in half-life). | fda.gov |

| Human S9 Liver Fraction | Deuteration increased the stability of β-dihydrotetrabenazine (105% increase). | fda.gov |

| Rat, Dog, Monkey, Mouse Liver Microsomes | Stability was increased by deuteration, but to a lesser extent than in human microsomes. | fda.gov |

Spectroscopic and Thermal Analysis for Structural Elucidation and Purity Assessment

Beyond quantification, spectroscopic and thermal analyses are vital for confirming the chemical structure and assessing the purity of (+)-β-Dihydrotetrabenazine-D6 reference standards.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including (+)-β-Dihydrotetrabenazine-D6. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra provide detailed information about the molecular framework.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to characterize the purity and physical state of a compound. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. For a pure crystalline substance, DSC analysis shows a sharp endothermic peak corresponding to its melting point. The presence of impurities typically results in a broader melting peak at a lower temperature.

While specific DSC data for (+)-β-Dihydrotetrabenazine-D6 is not publicly detailed, the technique is standard for related compounds. For example, DSC profiles have been reported for d6-tetrabenazine and for the succinate (B1194679) salt of (+)-α-dihydrotetrabenazine, demonstrating its utility in assessing the thermal properties and crystalline nature of these molecules. google.comgoogle.comepo.org This analysis is a key component of the physicochemical characterization of the reference material.

Methodologies for Using Stable Isotope Labeled Compounds as Internal Standards

One of the most critical applications of stable isotope-labeled compounds like (+)-β-Dihydrotetrabenazine-D6 in analytical chemistry is their use as internal standards (IS) for quantitative LC-MS/MS analysis.

The ideal internal standard co-elutes with the analyte, experiences similar extraction recovery, and exhibits identical ionization efficiency in the mass spectrometer's ion source. A stable isotope-labeled version of the analyte is the gold standard for an IS because its physical and chemical properties are nearly identical to the unlabeled analyte. nih.gov The mass difference allows the mass spectrometer to distinguish between the analyte and the IS.

In the analysis of tetrabenazine metabolites, a common practice is to use the deuterated compounds as internal standards for the quantification of the unlabeled analytes, and conversely, to use the unlabeled compounds as the IS for the measurement of the deuterated analytes. researchgate.net For example, tetrabenazine-d7 (B1150270) has been used as the internal standard for the quantification of tetrabenazine and its non-deuterated metabolites, α- and β-dihydrotetrabenazine. nih.gov Similarly, when quantifying (+)-β-Dihydrotetrabenazine-D6, its non-deuterated analog, (+)-β-Dihydrotetrabenazine, would serve as the ideal internal standard. This reciprocal approach ensures the highest possible accuracy and precision in pharmacokinetic studies by correcting for any variability during sample preparation and analysis. researchgate.net

Pharmacological and Biochemical Investigations Preclinical Focus

Vesicular Monoamine Transporter 2 (VMAT2) Binding Kinetics and Affinity

The interaction of tetrabenazine (B1681281) and its metabolites with VMAT2, a crucial protein for the packaging and release of monoamine neurotransmitters, is central to their mechanism of action. mdpi.comgoogle.comdrugbank.com

Stereospecificity of VMAT2 Binding for Dihydrotetrabenazine (B1670615) Isomers

Research has consistently demonstrated that the binding of dihydrotetrabenazine (HTBZ) isomers to VMAT2 is highly stereospecific. The (+)-enantiomers of both α- and β-dihydrotetrabenazine exhibit significantly greater binding affinity for VMAT2 compared to their corresponding (-)-enantiomers. google.comresearchgate.net

Specifically, (+)-α-HTBZ has been identified as a highly potent inhibitor of VMAT2, with studies reporting a Ki value of approximately 3.96 nM. mdpi.com In contrast, its enantiomer, (-)-α-HTBZ, shows markedly lower affinity, with a Ki value of 23.7 μM. mdpi.com Similarly, studies have shown that the (+)-isomer of α-dihydrotetrabenazine has a high affinity for VMAT2 in rat brain striatum (Ki = 0.97 +/- 0.48 nM), while the (-)-isomer is largely inactive (Ki = 2.2 +/- 0.3 microM). nih.gov This stereospecificity underscores the importance of the three-dimensional structure of these molecules in their interaction with the VMAT2 binding site.

Comparative VMAT2 Binding Affinities of Deuterated Versus Non-Deuterated Metabolites

The deuteration of tetrabenazine to create deutetrabenazine was designed to alter the drug's pharmacokinetic profile by slowing its metabolism. clinicalschizophrenia.net However, extensive research indicates that this modification has little to no impact on the fundamental pharmacology of its active metabolites at the VMAT2 receptor. fda.gov

Studies comparing the VMAT2 binding affinities of the deuterated and non-deuterated α- and β-HTBZ metabolites have found them to be similar. tga.gov.aufda.gov For instance, one competitive binding assay reported a Ki of 3.8 nM for deuterated α-dihydrotetrabenazine and 3.1 nM for the non-deuterated form. Another study investigating a deuterated analog of fluoropropyl-(+)-dihydrotetrabenazine ([18F]D6-FP-(+)-DTBZ) found its binding affinity to VMAT2 (Ki = 0.32 ± 0.07 nM) to be comparable to its non-deuterated counterpart (Ki = 0.33 ± 0.02 nM). snmjournals.org This suggests that the strategic placement of deuterium (B1214612) atoms does not interfere with the critical interactions required for high-affinity binding to VMAT2.

| Compound | VMAT2 Binding Affinity (Ki) |

| (+)-α-Dihydrotetrabenazine | 0.97 ± 0.48 nM nih.gov |

| (-)-α-Dihydrotetrabenazine | 2.2 ± 0.3 µM nih.gov |

| Deuterated α-Dihydrotetrabenazine | 3.8 nM |

| Non-deuterated α-Dihydrotetrabenazine | 3.1 nM |

| [18F]D6-FP-(+)-DTBZ | 0.32 ± 0.07 nM snmjournals.org |

| [18F]FP-(+)-DTBZ | 0.33 ± 0.02 nM snmjournals.org |

This table presents a summary of VMAT2 binding affinities for various dihydrotetrabenazine isomers and their deuterated counterparts, as reported in preclinical studies.

Receptor Selectivity and Off-Target Binding Profiles

While the primary pharmacological target of dihydrotetrabenazine metabolites is VMAT2, understanding their interactions with other receptors is crucial for a comprehensive preclinical profile.

Investigations into the off-target binding of deuterated dihydrotetrabenazine metabolites have revealed a generally high degree of selectivity for VMAT2. fda.gov However, some interactions with other receptors have been noted. For example, [-]-α-deuHTBZ, a metabolite of deutetrabenazine, has shown appreciable affinity for dopamine (B1211576) (D2S, D3) and serotonin (B10506) (5-HT1A, 5-HT2B, 5-HT7) receptors. nih.gov Another study identified a clinically relevant off-target effect for deuterated β-HTBZ on the non-selective sigma receptor, a risk that also exists for the non-deuterated form. tga.gov.au

A comprehensive pharmacological evaluation confirmed that the [+] metabolites are the active moieties that inhibit VMAT2, with half-maximal inhibitory concentrations (IC50) around 10 nM, compared to over 1000 nM for the [–] metabolites. hmpgloballearningnetwork.com This same study also confirmed the absence of significant secondary targets, with the exception of an antagonistic effect on the serotonin 5HT7 receptor by both [–]-α-HTBZ and [–]-β-HTBZ, with IC50 values under 280 nM. hmpgloballearningnetwork.com Importantly, deuteration of α- and β-dihydrotetrabenazine did not significantly impact binding to a panel of other receptors, including alpha-1 and alpha-2 adrenergic receptors, dopamine D1 and D2 receptors, and non-selective opioid and sigma receptors. fda.gov

Modulation of Monoaminergic Neurotransmission Pathways in Preclinical Models

By inhibiting VMAT2, (+)-beta-Dihydrotetrabenazine-D6 and other active metabolites of deutetrabenazine effectively reduce the loading of monoamines, such as dopamine, into synaptic vesicles. drugbank.com This leads to a depletion of monoamine stores in nerve terminals, thereby decreasing their release into the synaptic cleft. drugbank.com This mechanism is believed to be the basis for the therapeutic effects observed in hyperkinetic movement disorders.

Preclinical models have demonstrated the consequences of this VMAT2 inhibition. Studies in rats have shown that administration of tetrabenazine or its metabolites leads to their presence in the brain, indicating they can cross the blood-brain barrier. google.com In vivo biodistribution studies using radiolabeled tracers like [18F]D6-FP-(+)-DTBZ have visualized the high concentration of VMAT2 in areas like the striatum, and have shown that the tracer's accumulation can be blocked by unlabeled tetrabenazine, confirming specific binding to VMAT2 in a living system. nih.govsnmjournals.org These findings in preclinical models provide a foundational understanding of how this compound and related compounds modulate monoaminergic neurotransmission pathways, which is central to their pharmacological action.

Metabolism and Pharmacokinetic Studies Preclinical Focus

In vitro Metabolic Pathways of Deuterated Dihydrotetrabenazine (B1670615)

The in vitro metabolism of deuterated dihydrotetrabenazine, a metabolite of deutetrabenazine, has been a subject of significant research to understand its biotransformation and the impact of deuterium (B1214612) substitution on its metabolic fate.

Enzymatic Biotransformation by Carbonyl Reductase and Cytochrome P450 Isoenzymes (e.g., CYP2D6, CYP1A2)

Deutetrabenazine is extensively metabolized in the liver. nih.gov The initial step involves the reduction of its ketone moiety by carbonyl reductase, leading to the formation of its primary active metabolites: alpha-dihydrotetrabenazine (α-HTBZ) and beta-dihydrotetrabenazine (β-HTBZ). nih.govresearchgate.net The deuterated forms of these metabolites, arising from the administration of deutetrabenazine, are designated as d6-α-HTBZ and d6-β-HTBZ. fda.gov

Following their formation, these deuterated dihydrotetrabenazine metabolites undergo further metabolism, primarily orchestrated by the cytochrome P450 (CYP) enzyme system. nih.govresearchgate.net The principal enzyme responsible for the subsequent biotransformation of both α-HTBZ and β-HTBZ is CYP2D6. nih.govresearchgate.netpharmacompass.com Minor contributions to this metabolic process are also made by CYP1A2 and CYP3A4/5. nih.govdrugbank.com The strategic deuteration in deutetrabenazine, specifically at the methoxy (B1213986) groups, slows down the metabolism of the active metabolites by CYP2D6. drugbank.com This attenuation of CYP2D6-mediated metabolism increases the half-lives of the active metabolites and prolongs their pharmacological activity. nih.govdrugbank.com

Characterization of Metabolite Formation and Identification

The metabolic cascade of deuterated dihydrotetrabenazine results in the formation of several downstream metabolites. The primary metabolic pathway for β-HTBZ involves O-dealkylation, principally by CYP2D6, to produce 9-desmethyl-β-dihydrotetrabenazine. pharmacompass.com Similarly, α-HTBZ is O-dealkylated by CYP450 enzymes, mainly CYP2D6 with some input from CYP1A2, to form 9-desmethyl-α-dihydrotetrabenazine, which is considered a minor metabolite. pharmacompass.com

Further metabolism leads to the formation of sulfate (B86663) and glucuronide conjugates of the dihydrotetrabenazine metabolites. nih.gov Studies comparing the metabolite profiles of deutetrabenazine and its non-deuterated counterpart, tetrabenazine (B1681281), have shown that no new or unique metabolites are formed from the deuterated compound. nih.gov The metabolic pathway remains identical, with the key difference being the rate of conversion. nih.gov The specific deuteration slows the transformation of the active metabolites into their less active or inactive products. nih.gov

In a study analyzing metabolites, M4 was identified as a minor metabolite, constituting approximately 5.1% of the total drug-related material in plasma for [14C]-deutetrabenazine. nih.gov Other minor plasma metabolites that have been identified include a sulfate of O-desmethyl HTBZ, a glucuronide of HTBZ, monohydroxy HTBZ, and mono-hydroxy O-desmethyl tetrabenazine. nih.gov

In vivo Preclinical Pharmacokinetics and Biodistribution

The in vivo pharmacokinetic profile of (+)-beta-Dihydrotetrabenazine-D6 has been characterized in various animal models to understand its systemic behavior and distribution into key tissues.

Systemic Clearance and Half-Life in Animal Models

Preclinical studies in animal models have demonstrated the pharmacokinetic advantages of deuteration. Following oral administration of deutetrabenazine, it is rapidly converted to its active deuterated metabolites, d6-α-HTBZ and d6-β-HTBZ. fda.gov The deuteration significantly extends the half-life of these active metabolites compared to their non-deuterated counterparts. nih.govconsensus.app For instance, the mean elimination half-life of the total deuterated (α + β)-HTBZ was found to be approximately double that of the non-deuterated forms. nih.govconsensus.app This prolonged half-life is a direct consequence of the reduced metabolic clearance by CYP2D6. drugbank.com

| Parameter | Deuterated (α + β)-HTBZ | Non-deuterated (α + β)-HTBZ |

|---|---|---|

| Mean Elimination Half-Life | ~2x longer | Baseline |

| Overall Mean Exposure (AUC) | ~2x higher | Baseline |

Blood-Brain Barrier Permeability and Central Nervous System Uptake

The ability of this compound to cross the blood-brain barrier (BBB) is crucial for its therapeutic action within the central nervous system (CNS). nih.govaccscience.com PET scan studies in humans with radiolabeled tetrabenazine have shown rapid distribution to the brain, with the highest concentrations observed in the striatum. pharmacompass.com This suggests that the parent compound and its metabolites, including β-dihydrotetrabenazine, effectively penetrate the BBB.

Studies with radiolabeled deuterated dihydrotetrabenazine derivatives, such as [18F]D6-FP-(+)-DTBZ, have demonstrated excellent brain uptake in rats. researchgate.net These studies have also shown high ratios of striatum to cerebellum uptake, indicating specific binding to vesicular monoamine transporter 2 (VMAT2) rich regions. researchgate.net In a head-to-head comparison, the deuterated tracer exhibited significantly increased uptake in VMAT2-rich areas of the brain, including the striatum. nih.govresearchgate.net This enhanced CNS uptake and retention are attributed to the reduced in vivo defluorination and metabolism of the deuterated compound. nih.gov

Tissue Distribution and Organ Accumulation Dynamics (e.g., Striatum, Pancreas, Liver)

Following administration, deuterated dihydrotetrabenazine and its metabolites distribute to various tissues and organs. In vivo biodistribution studies in rats using radiolabeled analogs have provided insights into these dynamics.

The striatum , a key target region in the brain due to its high density of VMAT2, shows significant accumulation of deuterated dihydrotetrabenazine. pharmacompass.comresearchgate.net This is consistent with the compound's mechanism of action.

The pancreas has also been identified as an organ with high uptake of dihydrotetrabenazine derivatives. researchgate.netnih.gov Studies with [18F]FP-(+)-DTBZ in rats showed the highest uptake in the pancreas. researchgate.net This is attributed to the high expression of VMAT2 in the β-cells of the pancreas. nih.gov Pre-treatment with a competing VMAT2 inhibitor significantly blocked this pancreatic uptake, confirming the specificity of the accumulation. researchgate.net

The liver is a major site of metabolism for deutetrabenazine and its metabolites. nih.govdrugbank.com Biodistribution studies with a radiolabeled deuterated tracer, D6-[18F]FP-(+)-DTBZ, showed that the liver received the highest radiation dose, indicating significant accumulation and clearance through this organ. nih.govresearchgate.net This is consistent with its role in the extensive biotransformation of the compound. nih.gov

| Organ | Relative Uptake | Relevant Transporter/Enzyme |

|---|---|---|

| Striatum | High | VMAT2 |

| Pancreas | Very High | VMAT2 |

| Liver | High | Carbonyl Reductase, CYP2D6, CYP1A2 |

Influence of Deuteration on Metabolic Stability and Pharmacokinetic Profiles

The strategic replacement of hydrogen with its stable, non-radioactive isotope, deuterium, at specific metabolically vulnerable positions in a molecule can significantly alter its pharmacokinetic profile. This approach, known as deuteration, leverages the kinetic isotope effect, where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This increased bond strength can make the molecule more resistant to metabolic cleavage by enzymes, particularly the cytochrome P450 (CYP) family. In the context of this compound, this modification has been shown to have a profound impact on its metabolic stability and, consequently, its pharmacokinetic behavior.

Deuteration of tetrabenazine to form deutetrabenazine, which is then metabolized to deuterated α- and β-dihydrotetrabenazine (HTBZ), does not alter the fundamental metabolic pathways. nih.govnih.gov The primary metabolic route for both the deuterated and non-deuterated compounds involves conversion by carbonyl reductase to the active dihydro-metabolites, followed by O-dealkylation, primarily by CYP2D6. fda.gov However, the rate of this subsequent metabolism is significantly slowed for the deuterated metabolites. nih.govresearchgate.net

Preclinical in vitro studies using human liver microsomes have demonstrated a notable increase in the metabolic stability of the deuterated dihydrotetrabenazine metabolites. fda.gov Specifically, the metabolic half-life of deuterated α-HTBZ was 48.5% greater than its non-deuterated counterpart. fda.gov An even more substantial increase was observed for deuterated β-HTBZ, with its metabolic half-life being 105% to 138% longer than non-deuterated β-HTBZ across different assays. fda.gov When focusing on the impact of the primary metabolizing enzyme, CYP2D6, the stabilizing effect of deuteration was even more pronounced. In the presence of CYP2D6, the half-life of deuterated α-HTBZ was 226% greater than that of the non-deuterated form. fda.gov

The specific pharmacokinetic parameters highlight the differential impact of deuteration on the individual isomers. While the increase in AUC was comparable for both deuterated α-HTBZ and β-HTBZ (increases of 132.2% to 142.3%), the effects on Cmax and half-life (t1/2) varied. nih.gov The Cmax of deuterated α-HTBZ was similar to its non-deuterated form, but its half-life increased by 76%. nih.gov In contrast, the Cmax of deuterated β-HTBZ saw a moderate increase of about 36%, with a 49% increase in its half-life. nih.gov This altered pharmacokinetic profile, characterized by a longer half-life and increased exposure without a proportional spike in peak concentrations, is a direct consequence of the reduced rate of metabolic clearance conferred by deuteration. nih.govtandfonline.com The metabolic pathway remains the same, but the rate at which the active metabolites are inactivated is significantly slower. nih.govresearchgate.net

Table 1: In Vitro Metabolic Half-Life Comparison in Human Liver Systems

| Compound | Test System | Half-Life Increase vs. Non-deuterated |

| Deuterated α-HTBZ | Human Liver Microsomes | 48.5% |

| Deuterated β-HTBZ | Human Liver Microsomes | 105% - 138% |

| Deuterated α-HTBZ | Recombinant CYP2D6 | 226% |

Table 2: Pharmacokinetic Profile Comparison in Healthy Volunteers

| Parameter | Deuterated (α+β)-HTBZ vs. Non-deuterated |

| Mean Elimination Half-life | Doubled |

| Mean Overall Exposure (AUC) | Twofold Increase |

| Mean Peak Plasma Concentration (Cmax) | Marginal Increase |

Applications in Preclinical Imaging and Diagnostics Research

Development of Deuterated Radioligands for Positron Emission Tomography (PET)

The incorporation of deuterium (B1214612) into dihydrotetrabenazine (B1670615) analogs, such as in the form of D6-[¹⁸F]FP-(+)-DTBZ, has been shown to improve the in vivo stability of these radiotracers. nih.govacs.orgnih.gov This enhanced stability is primarily achieved by reducing the rate of in vivo defluorination, a metabolic process that can compromise the quality of PET imaging. nih.govscienceopen.com The slower metabolism of deuterated tracers leads to a longer biological half-life, allowing for more accurate and clearer imaging of VMAT2. scienceopen.comgoogle.com

VMAT2 is highly expressed in monoaminergic neurons, which are significantly impacted in neurodegenerative disorders like Parkinson's disease (PD). researchgate.netnih.gov Consequently, imaging VMAT2 provides an indirect measure of the density of these neurons. nih.govresearchgate.net Radiotracers derived from (+)-beta-Dihydrotetrabenazine-D6, specifically D6-[¹⁸F]FP-(+)-DTBZ, have demonstrated significant promise as PET tracers for diagnosing PD. nih.govresearchgate.net

In preclinical studies using rat models of Parkinson's disease, PET imaging with [¹⁸F]FP-(+)-DTBZ has been effective in detecting the loss of dopaminergic neurons. researchgate.net First-in-human studies with D6-[¹⁸F]FP-(+)-DTBZ have shown excellent potential for the clinical evaluation of PD, exhibiting significant uptake in brain regions with high densities of monoamine neurons, such as the caudate and putamen. nih.gov Studies in early, untreated PD patients using the non-deuterated analog, [11C]-labeled dihydrotetrabenazine (DTBZ), have shown reduced striatal binding, which correlates with the severity of motor symptoms like bradykinesia and rigidity. nih.gov The enhanced signal and stability of deuterated tracers like D6-[¹⁸F]FP-(+)-DTBZ are expected to provide even greater sensitivity in detecting these changes. nih.gov

VMAT2 is also expressed in the beta cells of the pancreatic islets, making it a valuable biomarker for assessing beta-cell mass (BCM). acs.orgsnmjournals.orgsnmjournals.org This is particularly relevant for studying diabetes, a disease characterized by the loss or dysfunction of these insulin-producing cells. nih.gov PET imaging with VMAT2-targeting radioligands offers a non-invasive method to quantify BCM. nih.gov

Studies have explored various dihydrotetrabenazine derivatives for this purpose. nih.govpsu.edu While initial studies with [¹¹C]DTBZ showed promise in animal models and humans, suggesting a correlation between tracer uptake and BCM, some limitations were noted. nih.govpsu.eduiaea.org The development of ¹⁸F-labeled analogs like [¹⁸F]FP-(+)-DTBZ and its deuterated versions aims to overcome these limitations by offering better imaging properties. psu.edu For instance, [¹⁸F]FE-(+)-DTBZ-d4, a deuterated analog, was developed to improve in vivo stability for imaging VMAT2 in insulin-secreting beta cells. acs.orgnih.gov Preclinical studies in pigs demonstrated that this deuterated tracer had lower bone uptake, which is advantageous for clearer imaging. acs.orgnih.gov

Direct comparisons between deuterated and non-deuterated dihydrotetrabenazine radiotracers have consistently highlighted the advantages of deuteration. In a head-to-head comparison in humans, D6-[¹⁸F]FP-(+)-DTBZ showed significantly higher uptake in VMAT2-rich areas of the brain compared to its non-deuterated counterpart, [¹⁸F]FP-(+)-DTBZ. nih.gov Specifically, the standardized uptake value ratio (SUVR) was approximately 15% higher in the caudate, putamen, and nucleus accumbens with the deuterated tracer. researchgate.net

In rat studies, D6-[¹⁸F]FP-(+)-DTBZ also demonstrated improved striatum-to-cerebellum uptake ratios. nih.gov Furthermore, the rate of in vivo defluorination for a deuterated fluoroethyl analog, [¹⁸F]FE-DTBZ-d4, was significantly lower than its non-deuterated version, leading to a six-fold increase in its stable half-life. scienceopen.com This enhanced stability and higher target-to-background ratios contribute to improved image contrast and more reliable quantification in PET studies.

| Radiotracer | Key Finding | Study Model | Reference |

|---|---|---|---|

| D6-[¹⁸F]FP-(+)-DTBZ vs. [¹⁸F]FP-(+)-DTBZ | ~15% higher SUVR in caudate, putamen, and nucleus accumbens for the deuterated tracer. | Human | researchgate.net |

| D6-[¹⁸F]FP-(+)-DTBZ vs. [¹⁸F]FP-(+)-DTBZ | Improved striatum/cerebellum uptake ratios for the deuterated tracer. | Rat | nih.gov |

| [¹⁸F]FE-DTBZ-d4 vs. [¹⁸F]FE-DTBZ | Six-fold increase in half-life stability against in vivo defluorination for the deuterated tracer. | Porcine | scienceopen.com |

| [¹⁸F]FE-(+)-DTBZ-d4 vs. [¹⁸F]FE-(+)-DTBZ | Lower bone uptake for the deuterated tracer. | Porcine | acs.orgnih.gov |

Exploration of Deuterated Derivatives for Single Photon Emission Computed Tomography (SPECT) Radiotracer Development

While the primary focus has been on PET, the advantages of deuteration could also be beneficial for the development of radiotracers for Single Photon Emission Computed Tomography (SPECT). SPECT is another nuclear imaging technique that can be used to assess dopaminergic function. nih.gov Although specific research on using this compound for SPECT is less documented in the provided context, the development of technetium-99m labeled dihydrotetrabenazine derivatives for VMAT2 tracing has been explored. researchgate.net The enhanced stability and favorable pharmacokinetic properties of deuterated compounds could potentially lead to improved SPECT imaging agents for VMAT2, offering a more widely accessible imaging modality compared to PET.

Future Research Directions and Methodological Advancements

Elucidating Previously Undisclosed Stereochemical Contributions to Biological Activity

The biological activity of dihydrotetrabenazine (B1670615) (DHTBZ) is highly dependent on its stereochemistry. nih.govresearchgate.netgoogle.com Research has demonstrated that the various stereoisomers of DHTBZ exhibit markedly different affinities for VMAT2. nih.govresearchgate.net For instance, studies have shown that dextrorotatory enantiomers of tetrabenazine (B1681281) and its metabolites have significantly greater potency in binding to VMAT2 than their levorotatory counterparts. researchgate.net Specifically, the (+)-α isomer of dihydrotetrabenazine has been found to have a much higher binding affinity for the VMAT2 receptor than the (-)-α isomer. google.com

Future research must focus on isolating and characterizing the pharmacological profile of each stereoisomer of deuterated dihydrotetrabenazine, including (+)-β-DHTBZ-D6. This will involve detailed in vitro and in vivo studies to determine their specific binding affinities, functional activities at VMAT2, and potential interactions with other receptors and transporters. d-nb.info A clearer understanding of the stereochemical contributions will enable the development of more selective drugs with improved efficacy and reduced side effects. nih.gov

Advancements in Deuterium-Enabled Drug Discovery for Enhanced VMAT2 Modulation

Future advancements in this area will likely involve more precise and strategic deuteration of the dihydrotetrabenazine scaffold. By identifying other metabolically vulnerable sites on the molecule, researchers could potentially design new deuterated analogs with even more favorable pharmacokinetic properties. nih.gov This could lead to further reductions in dosing frequency and improved patient tolerability. mdpi.com Furthermore, the application of deuterium (B1214612) in drug design is not limited to improving pharmacokinetics. It can also be used to avoid the formation of non-selective metabolites, thereby enhancing the drug's specificity for its target. nih.gov Research into novel deuterated VMAT2 inhibitors could lead to the development of therapies with superior efficacy and safety profiles for conditions like Huntington's disease and tardive dyskinesia. drugbank.compharmaoffer.com

Innovative Radiotracer Design for Improved Imaging Specificity and Sensitivity

Radiolabeled versions of dihydrotetrabenazine derivatives have become invaluable tools for in vivo imaging of VMAT2 density using positron emission tomography (PET). wikipedia.orgmdpi.com These radiotracers, such as those labeled with carbon-11 (B1219553) or fluorine-18, allow for the non-invasive quantification of VMAT2, which is a key biomarker for neurodegenerative diseases like Parkinson's disease. wikipedia.orgnih.gov The density of VMAT2, as measured by these PET scans, has been shown to be inversely correlated with the severity of Parkinson's disease. wikipedia.org

Despite the success of current VMAT2 radiotracers, there is ongoing research to develop new agents with improved specificity and sensitivity. researchgate.net One area of focus is the development of radiotracers that can better differentiate between VMAT2 and other monoamine transporters, as well as minimize non-specific binding in tissues like the pancreas. researchgate.net The design of these next-generation radiotracers often involves understanding the metabolism of the parent compound and identifying the optimal stereochemistry for high-affinity binding. researchgate.net

The use of deuterated ligands, such as (+)-β-Dihydrotetrabenazine-D6, in radiotracer design is a promising avenue of research. researchgate.netresearchgate.net A deuterated radiotracer, D6-[18F]FP-(+)-DTBZ, has been developed and shows potential as an imaging agent for diagnosing Parkinson's disease. researchgate.net Future innovations may involve the development of novel radiolabeling strategies and the exploration of different radioisotopes to enhance imaging properties. acs.org The ultimate goal is to create radiotracers that provide a clearer and more accurate picture of VMAT2 distribution and density in the brain and other organs, aiding in the early diagnosis and monitoring of disease progression. mdpi.comrug.nl

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.